Home > Products > Screening Compounds P103782 > (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one -

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Catalog Number: EVT-12493162
CAS Number:
Molecular Formula: C63H90O14
Molecular Weight: 1071.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound identified as (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one and its derivative (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one belong to a complex class of organic compounds characterized by intricate molecular structures and potential biological activities.

Source

These compounds may be derived from natural sources or synthesized in laboratories for research purposes. Their detailed structural elucidation is crucial for understanding their chemical behavior and potential applications.

Classification

These compounds can be classified under spiro compounds, which are characterized by having two or more rings that share a single atom. They also fall into the category of polycyclic compounds, due to their multiple interconnected ring structures.

Synthesis Analysis

Methods

The synthesis of these complex compounds typically involves multi-step organic reactions that may include:

  • Cyclization reactions: To form the spiro structure.
  • Functional group modifications: Such as hydroxylation and alkylation to introduce the necessary functional groups.
  • Protecting group strategies: To prevent unwanted reactions during multi-step synthesis.

Technical Details

The synthesis may utilize techniques such as:

  • Reflux conditions: To facilitate reactions at elevated temperatures.
  • Chromatographic purification: To isolate the desired product from byproducts.
  • Spectroscopic methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for monitoring the reaction progress and confirming product identity.
Molecular Structure Analysis

Structure

The molecular structure of these compounds can be represented through various models that illustrate the spatial arrangement of atoms and bonds. The presence of multiple stereocenters indicates chirality and potential optical activity.

Data

Key structural features include:

  • Spirocyclic framework: Characterized by a unique arrangement of carbon atoms in multiple rings.
  • Hydroxyl groups: Contributing to solubility and reactivity.
  • Alkyl substituents: Affecting the physical properties and biological activity.
Chemical Reactions Analysis

Reactions

The chemical behavior of these compounds can be explored through various reactions:

  • Oxidation-reduction reactions: Involving hydroxyl groups which can be oxidized to carbonyls or reduced to alcohols.
  • Substitution reactions: Where functional groups can be replaced or modified.

Technical Details

Analytical techniques such as:

  • High-performance liquid chromatography (HPLC): For separation and analysis of reaction products.
  • Infrared (IR) spectroscopy: To identify functional groups present in the compound.
Mechanism of Action

Process

The mechanism of action for these compounds may involve:

  1. Binding interactions with biological targets (e.g., enzymes or receptors).
  2. Modulation of biochemical pathways, potentially influencing metabolic processes.

Data

Experimental data from biological assays would be essential to elucidate the specific mechanisms through which these compounds exert their effects.

Physical and Chemical Properties Analysis

Physical Properties

These compounds likely exhibit:

  • Molecular weight: Indicative of their complexity.
  • Solubility characteristics: Influenced by the presence of hydroxyl groups.

Chemical Properties

Chemical properties may include:

  • Stability under various conditions (pH changes or temperature variations).
  • Reactivity with nucleophiles or electrophiles, which can be assessed through reactivity studies.

Relevant analyses might involve:

  • Thermogravimetric analysis (TGA) for thermal stability.
  • Differential scanning calorimetry (DSC) to study phase transitions.
Applications

Scientific Uses

These complex organic compounds have potential applications in various fields such as:

  • Pharmaceuticals: As lead compounds in drug discovery due to their unique structural features that may interact with biological systems.
  • Agricultural chemistry: Potential use as pesticides or growth regulators due to their biological activity.
  • Material science: Development of novel materials with specific properties derived from their unique molecular structure.

Properties

Product Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C63H90O14

Molecular Weight

1071.4 g/mol

InChI

InChI=1S/C32H46O7.C31H44O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35;1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?;7-6-,19-9-,23-8?/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+;18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m00/s1

InChI Key

YSKQMQHQUJEAQB-NGIMVEPTSA-N

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.